molecular formula C18H16N2O3 B2636012 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 849919-15-9

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2636012
CAS No.: 849919-15-9
M. Wt: 308.337
InChI Key: FBEYMNRNEZKVQD-UHFFFAOYSA-N
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Description

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol is a chemical compound with a complex structure that includes methoxy and phenol functional groups

Preparation Methods

The synthesis of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-13-5-3-12(4-6-13)16-10-19-11-20-18(16)15-8-7-14(23-2)9-17(15)21/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYMNRNEZKVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325546
Record name 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849919-15-9
Record name 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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